(Cyanomethyl)triphenylphosphonium bromide
Description
Overview of Phosphonium (B103445) Salts as Synthetic Reagents
Phosphonium salts are a class of organophosphorus compounds characterized by a positively charged phosphorus atom covalently bonded to four organic groups, typically aryl or alkyl substituents, and an associated anion. innospk.com These salts are pivotal in organic synthesis, most notably as precursors to phosphorus ylides, the key reactants in the Wittig reaction. innospk.comwikipedia.org The general synthesis of phosphonium salts involves the quaternization of a phosphine (B1218219), such as triphenylphosphine (B44618), with an alkyl halide. innospk.com
Their importance in modern organic synthesis is multifaceted. They are often stable, crystalline solids that can be easily handled and stored. innospk.com The versatility of phosphonium salts lies in the wide array of ylides that can be generated from them, which in turn allows for the synthesis of a diverse range of alkenes from carbonyl compounds. wikipedia.org Beyond the Wittig reaction, phosphonium salts also find applications as phase-transfer catalysts, ionic liquids, and in the synthesis of various other organophosphorus compounds. sigmaaldrich.com
Table 1: General Properties of (Cyanomethyl)triphenylphosphonium Bromide
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₇BrNP |
| Molecular Weight | 382.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 256-258 °C |
| CAS Number | 15898-47-2 |
The Unique Role of this compound as a Ylide Precursor
This compound's specific utility stems from its role as a precursor to the cyanomethylenetriphenylphosphorane ylide. This is achieved through deprotonation of the phosphonium salt by a base. The presence of the electron-withdrawing cyano group on the carbon adjacent to the phosphorus atom significantly influences the reactivity of the resulting ylide.
This ylide is categorized as a "stabilized ylide." The negative charge on the carbanionic carbon is delocalized onto the cyano group through resonance, which makes the ylide less reactive and more stable than non-stabilized ylides (e.g., those with simple alkyl substituents). This stability has a direct and predictable impact on the stereochemical outcome of the Wittig reaction. When a stabilized ylide, such as the one derived from this compound, reacts with an aldehyde or ketone, it predominantly forms the (E)-alkene (trans isomer). wikipedia.org
The primary application of the ylide generated from this compound is in the synthesis of α,β-unsaturated nitriles. These compounds are valuable synthetic intermediates that can be further transformed into a variety of functional groups, including carboxylic acids, amides, and amines, making this phosphonium salt a key reagent in the construction of complex molecules.
Table 2: Research Findings on the Application of this compound
| Application | Reactants | Product | Key Finding |
|---|---|---|---|
| Wittig Olefination | Aldehydes/Ketones | α,β-Unsaturated Nitriles | Predominantly forms the (E)-isomer due to the stabilized nature of the ylide. |
| Heterocycle Synthesis | Appropriate carbonyl precursors | Nitrogen-containing heterocycles | The α,β-unsaturated nitrile product can undergo subsequent cyclization reactions. |
Historical Context and Evolution of its Applications in Organic Chemistry
The story of this compound is intrinsically linked to the development of the Wittig reaction, discovered by Georg Wittig in 1954. libretexts.org This Nobel Prize-winning reaction revolutionized alkene synthesis by providing a reliable and versatile method for converting carbonyl compounds into olefins. libretexts.org The initial work focused on non-stabilized ylides.
The evolution of the Wittig reaction saw the exploration of a wider range of phosphonium ylides, including those with electron-withdrawing groups. The introduction of ylides bearing groups like cyano, ester, or ketone functionalities allowed for greater control over the stereoselectivity of the olefination, favoring the formation of (E)-alkenes. This development broadened the scope and utility of the Wittig reaction significantly.
This compound emerged as a commercially available and widely used reagent for the specific purpose of introducing a cyanomethylene group. Its application in the synthesis of α,β-unsaturated nitriles became a standard and efficient method. Over time, the synthetic community has continued to find new and innovative uses for α,β-unsaturated nitriles, which in turn has sustained the importance of their precursor, this compound. While the core application has remained the synthesis of these unsaturated nitriles, their subsequent use in the total synthesis of natural products and pharmaceuticals has continued to evolve.
Structure
3D Structure of Parent
Properties
IUPAC Name |
cyanomethyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGFELJINDMTMH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473317 | |
| Record name | (Cyanomethyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15898-47-2 | |
| Record name | (Cyanomethyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (CYANOMETHYL)TRIPHENYLPHOSPHONIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for the Preparation of Cyanomethyl Triphenylphosphonium Bromide
Direct Quaternization of Triphenylphosphine (B44618) with Bromoacetonitrile (B46782)
The reaction of triphenylphosphine, a common nucleophile, with an alkyl halide such as bromoacetonitrile is the most typical and straightforward route for the preparation of phosphonium (B103445) salts. unive.it This SN2 reaction involves the attack of the phosphorus atom of triphenylphosphine on the electrophilic carbon of bromoacetonitrile, displacing the bromide ion and forming the desired phosphonium salt.
A general procedure involves combining triphenylphosphine and bromoacetonitrile in a suitable solvent and heating the mixture to facilitate the reaction. rsc.org For instance, a one-pot aqueous Wittig reaction has been described where the (cyanomethyl)triphenylphosphonium bromide is formed in situ by reacting triphenylphosphine with bromoacetonitrile in the presence of an aldehyde. sciepub.com
The efficiency and outcome of the quaternization reaction are significantly influenced by various parameters, including the choice of solvent, reaction temperature, and duration.
The selection of a solvent is critical as it can affect reaction rates and product solubility. A variety of solvents have been employed for the synthesis of analogous phosphonium salts, including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (CH2Cl2), chloroform (B151607) (CHCl3), and toluene (B28343). biomedres.us For the synthesis of benzyltriphenylphosphonium (B107652) bromide, a structurally similar compound, toluene is a commonly used solvent where the product conveniently precipitates out of the reaction mixture upon formation. rsc.org
The polarity of the solvent can also play a role in the reaction kinetics. While highly polar solvents might be expected to stabilize the charged transition state and accelerate the reaction, less polar solvents like toluene are often effective, especially when coupled with heating. rsc.org In some procedures, a non-polar solvent like diethyl ether is used not as the primary reaction medium, but for washing the final product to remove unreacted starting materials. orgsyn.org The use of acetonitrile (B52724) has also been reported as an efficient solvent in related syntheses, offering a good balance between reactant solubility and reaction rate. scielo.br
| Solvent | Typical Application/Observation | Reference |
|---|---|---|
| Toluene | Commonly used for reflux conditions; product often precipitates. | rsc.org |
| Acetonitrile | Reported as an efficient solvent in related syntheses. | scielo.br |
| Tetrahydrofuran (THF) | Used in microwave-assisted synthesis of similar phosphonium salts. | biomedres.us |
| Diethyl Ether | Primarily used for washing/purifying the product. | orgsyn.org |
Temperature and reaction time are interdependent parameters that must be optimized to achieve high yield and purity. Conventional methods often involve heating the reaction mixture at reflux for extended periods. For example, the synthesis of benzyltriphenylphosphonium bromide in toluene is typically conducted at reflux overnight to ensure complete reaction. rsc.org
More recent methodologies have focused on reducing reaction times through alternative energy sources. Microwave-assisted synthesis has emerged as a highly efficient method. For the preparation of substituted-benzyltriphenylphosphonium bromides, optimal conditions were found to be microwave irradiation at 60°C for only 30 minutes in THF, resulting in excellent yields. biomedres.us This represents a significant reduction in reaction time compared to conventional heating methods which can take many hours. scielo.br Optimization studies on other reactions have shown that reaction times can sometimes be reduced from 20 hours to 4 hours without a significant loss in conversion by carefully controlling other parameters. scielo.br
| Method | Temperature | Time | Solvent | Reference |
|---|---|---|---|---|
| Conventional Heating | Reflux | Overnight | Toluene | rsc.org |
| Microwave Irradiation | 60°C | 30 min | THF | biomedres.us |
| Optimized Conventional | Room Temp. | 4 h | Acetonitrile | scielo.br |
The molar ratio of reactants is a key factor in maximizing product yield and minimizing impurities. In the synthesis of phosphonium salts, it is common to use a slight excess of the alkylating agent to ensure complete conversion of the phosphine (B1218219). In a one-pot procedure involving the in situ formation of this compound for a subsequent Wittig reaction, a stoichiometry of 1.6 equivalents of bromoacetonitrile to 1.0 equivalent of triphenylphosphine was utilized. sciepub.com
Systematic screening of the reactant molar ratios is a crucial step in process development to optimize the yield. nih.gov Using a significant excess of one reactant can lead to purification challenges, where the unreacted material must be removed from the final product. Therefore, careful adjustment of the stoichiometry is necessary to achieve a balance between high conversion and ease of purification.
Transitioning a synthetic procedure from a laboratory scale to an industrial scale introduces several challenges that must be addressed. nih.gov Key considerations include the cost and availability of starting materials, the use of hazardous reagents, process safety (e.g., heat management), and the efficiency of product isolation and purification. nih.govnorthwestern.edu
For the synthesis of this compound, using bromoacetonitrile, a lachrymatory and toxic substance, requires stringent safety precautions, especially on a larger scale. The choice of solvent also becomes more critical; solvents that are effective at the lab scale may be impractical for large-scale production due to cost, environmental concerns, or safety issues. Toluene, while effective, is a volatile organic compound, and its use in large quantities is subject to strict environmental regulations.
Purification is another major hurdle in scaling up. While laboratory-scale synthesis might rely on chromatography, this is often not economically viable for industrial production. A process where the desired product crystallizes or precipitates from the reaction mixture is highly desirable as it simplifies isolation to a simple filtration step. rsc.orgnih.gov The development of a scalable synthesis often involves modifying the reaction conditions to avoid non-scalable steps, such as certain purification methods or the use of particularly hazardous materials. northwestern.edu
Optimization of Reaction Conditions and Parameters
Immobilized and Heterogeneous Synthetic Approaches
To address challenges associated with catalyst or reagent separation and recycling, immobilized and heterogeneous approaches for the synthesis and application of phosphonium salts are being explored. These methods involve anchoring the phosphonium salt to a solid support.
One innovative approach is the plasma-assisted immobilization of a phosphonium salt onto an unfunctionalized support like silica (B1680970) (SiO2). nih.govresearchgate.net In this method, a functionalized phosphonium salt is synthesized and then fixed in an amorphous hydrogenated carbon coating on the support via plasma polymerization. nih.gov This technique creates a heterogeneous catalyst that can be easily recovered from the reaction mixture by filtration and potentially recycled. nih.govresearchgate.net While the primary application discussed for these immobilized catalysts is in reactions like the synthesis of cyclic carbonates, the principle of immobilization offers a promising avenue for creating recoverable Wittig reagents or their precursors, thereby improving the sustainability of the process. nih.gov
Preparation of Polymer-Bound this compound
The immobilization of this compound on a solid support offers several advantages in synthetic applications, primarily the simplification of product purification. The most common approach involves the use of a polymer-supported triphenylphosphine, which is then reacted with an appropriate cyanomethylating agent.
The synthesis of polymer-bound this compound can be conceptualized in the following steps:
Functionalization of the Polymer Support: The process begins with a commercially available polymer resin, typically polystyrene cross-linked with divinylbenzene. This resin is first functionalized to introduce triphenylphosphine groups. A common method involves the lithiation of brominated polystyrene followed by reaction with chlorodiphenylphosphine.
Quaternization of the Polymer-Bound Triphenylphosphine: The resulting polymer-supported triphenylphosphine is then reacted with a suitable cyanomethyl halide, such as chloroacetonitrile (B46850) or bromoacetonitrile, in an appropriate solvent. This step is analogous to the solution-phase synthesis, where the phosphorus atom of the polymer-bound phosphine acts as the nucleophile. The reaction leads to the formation of the desired polymer-bound this compound.
The loading of the phosphonium salt on the resin, typically expressed in mmol/g, is an important characteristic of the polymer-bound reagent and is determined by the initial functionalization of the polymer.
Advantages and Limitations of Solid-Phase Reagent Synthesis
The synthesis of reagents on a solid support, such as polymer-bound this compound, presents a distinct set of advantages and limitations compared to traditional solution-phase synthesis.
Advantages:
Simplified Purification: A primary advantage of solid-phase synthesis is the ease of purification. cpcscientific.comwikipedia.org Excess reagents and soluble by-products can be removed by simple filtration and washing of the resin, eliminating the need for more complex purification techniques like chromatography. cpcscientific.comwikipedia.org
Use of Excess Reagents: Reactions can be driven to completion by using a large excess of the solution-phase reagent, which can then be easily washed away. wikipedia.org
Automation: Solid-phase synthesis is highly amenable to automation, which can significantly increase throughput and efficiency, particularly in the context of creating libraries of compounds. researchgate.net
Reduced Volatility and Odor: Immobilizing reagents on a solid support can reduce issues associated with the volatility and unpleasant odors of certain chemicals.
Limitations:
Reaction Monitoring: Monitoring the progress of reactions on a solid support can be more challenging than in solution-phase synthesis. Specialized analytical techniques may be required to assess reaction completion.
Slower Reaction Rates: Reactions involving solid-supported reagents can sometimes be slower than their solution-phase counterparts due to diffusion limitations of the reagents to the reactive sites within the polymer matrix. luxembourg-bio.com
Lower Loading Capacity: The amount of reagent that can be loaded onto a polymer support is finite, which may be a limitation for large-scale syntheses. rsc.org
Cost of Solid Supports: The polymer resins used as solid supports can be more expensive than traditional solvents and reagents. rsc.org
Mechanical Instability of the Support: The polymer beads can be subject to mechanical stress, which may lead to fragmentation and potential contamination of the final product.
The choice between solution-phase and solid-phase synthesis of this compound will ultimately depend on the specific application, scale of the reaction, and the desired purity of the final products.
Interactive Data Table: Comparison of Synthetic Methodologies
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Purification | Often requires chromatography or recrystallization | Simple filtration and washing |
| Reaction Scale | Easily scalable to large quantities | Can be limited by resin loading capacity |
| Reaction Monitoring | Straightforward using techniques like TLC and NMR | More complex, may require specialized methods |
| Reagent Stoichiometry | Precise stoichiometry is often required | Excess of solution-phase reagents can be used |
| Automation | More challenging to automate | Readily adaptable to automated systems |
Chemical Reactivity and Mechanistic Aspects of Cyanomethyl Triphenylphosphonium Bromide
Generation of the Corresponding Phosphorane Ylide: Cyanomethylenetriphenylphosphorane
The formation of the active ylide species, cyanomethylenetriphenylphosphorane, from its phosphonium (B103445) salt precursor is a critical acid-base reaction. This process involves the removal of a proton from the carbon atom situated between the phosphorus and the cyano group, a position activated by the electron-withdrawing nature of both substituents.
Deprotonation Strategies Using Various Bases (e.g., Potassium tert-Butoxide, n-Butyllithium)
The generation of cyanomethylenetriphenylphosphorane is typically achieved by treating (cyanomethyl)triphenylphosphonium bromide with a strong base. The choice of base and reaction conditions can be tailored to the specific requirements of the subsequent Wittig reaction.
Potassium tert-Butoxide (t-BuOK): A commonly employed base, potassium tert-butoxide, offers a convenient method for deprotonation. The reaction is often carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). For instance, the phosphonium salt can be suspended in THF, and a solution of potassium tert-butoxide in THF is added at room temperature. The mixture is typically stirred for a period of 90 minutes to ensure complete formation of the ylide.
n-Butyllithium (n-BuLi): As a significantly stronger base, n-butyllithium is also highly effective for the deprotonation of the phosphonium salt. organicchemistrydata.orgmasterorganicchemistry.com Due to its high reactivity, reactions involving n-BuLi are generally conducted at low temperatures, such as -78 °C, to prevent side reactions. The phosphonium salt is dissolved or suspended in an anhydrous solvent like THF, and a solution of n-butyllithium in hexanes is added dropwise. The completion of the deprotonation is usually rapid.
The general reaction for the ylide formation can be represented as follows:
[Ph₃P⁺CH₂CN]Br⁻ + Base → Ph₃P=CHCN + [Base-H]⁺ + Br⁻
Spectroscopic Identification of Ylide Formation and Stability
The successful formation of cyanomethylenetriphenylphosphorane can be confirmed using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is a direct method for observing the formation of the ylide. The chemical shift of the phosphorus atom in the phosphonium salt is distinct from that in the ylide. Phosphonium salts typically exhibit signals in the range of δ 20-30 ppm. Upon deprotonation to form the ylide, a significant upfield shift is generally observed, with the phosphorus signal of stabilized ylides appearing in a characteristic region. For cyanomethylenetriphenylphosphorane, the ³¹P NMR chemical shift is a key indicator of its formation and purity.
¹H NMR Spectroscopy: The proton NMR spectrum also provides evidence for ylide formation. The methylene (B1212753) protons (CH₂) of the phosphonium salt, which are acidic, will be absent in the spectrum of the ylide. A new signal corresponding to the methine proton (CH) of the ylide will appear. This proton is coupled to the phosphorus atom, resulting in a characteristic doublet. The chemical shift of this proton is influenced by the electronic environment and the anisotropic effects of the phenyl groups on the phosphorus atom.
¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, the most significant change upon ylide formation is the chemical shift of the ylide carbon (the carbon double-bonded to phosphorus). This carbon atom is significantly shielded in the ylide compared to the corresponding carbon in the phosphonium salt. The carbon of the cyano group will also have a characteristic chemical shift, typically in the range of 115-125 ppm.
The stability of the ylide can also be assessed by monitoring its spectroscopic characteristics over time. A stable ylide will show no significant degradation in its NMR spectra when stored under appropriate anhydrous and inert conditions.
Factors Influencing Ylide Stability and Reactivity
The stability and reactivity of cyanomethylenetriphenylphosphorane are intrinsically linked and are primarily governed by the electronic effects of the substituents attached to the ylidic carbon.
The cyano group (-CN) is a potent electron-withdrawing group, playing a crucial role in stabilizing the ylide. This stabilization arises from two main effects:
Inductive Effect: The electronegative nitrogen atom in the cyano group withdraws electron density from the adjacent carbon atom through the sigma bond framework. This inductive pull helps to delocalize the negative charge on the ylidic carbon, thereby increasing the stability of the ylide.
This enhanced stability makes cyanomethylenetriphenylphosphorane a "stabilized ylide." adichemistry.com Stabilized ylides are generally less reactive than their non-stabilized counterparts (e.g., those with alkyl substituents). adichemistry.com This reduced reactivity means they may react sluggishly with sterically hindered ketones. wikipedia.org However, their stability allows for easier handling and often leads to higher stereoselectivity in the Wittig reaction, typically favoring the formation of the (E)-alkene. adichemistry.comorganic-chemistry.org
Wittig Olefination Reactions Mediated by this compound-Derived Ylide
The primary application of cyanomethylenetriphenylphosphorane is in the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes and ketones. libretexts.orgresearchgate.net
General Principles of Carbonyl Olefination
The Wittig reaction involves the nucleophilic attack of the ylidic carbon on the electrophilic carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.com This initial attack leads to the formation of a zwitterionic intermediate known as a betaine (B1666868). The betaine then undergoes cyclization to form a four-membered ring intermediate called an oxaphosphetane. libretexts.orgresearchgate.net This oxaphosphetane is unstable and rapidly decomposes in an irreversible step to yield the desired alkene and triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.
For stabilized ylides like cyanomethylenetriphenylphosphorane, the initial nucleophilic attack is often the rate-determining step, and the formation of the oxaphosphetane can be reversible. This allows for equilibration to the more thermodynamically stable intermediate, which ultimately leads to the preferential formation of the (E)-alkene. wikipedia.orgresearchgate.net
Reaction Scope and Substrate Adaptability for Alkene Synthesis
The Wittig reaction employing cyanomethylenetriphenylphosphorane is a versatile method for the synthesis of α,β-unsaturated nitriles. It is compatible with a wide range of aldehydes and, to a lesser extent, ketones.
The reaction generally works well with aromatic, heteroaromatic, and aliphatic aldehydes. Aldehydes with both electron-donating and electron-withdrawing substituents on an aromatic ring are suitable substrates. Ketones can also be used, although their lower reactivity compared to aldehydes may require more forcing reaction conditions or longer reaction times. Sterically hindered ketones can be particularly challenging substrates for stabilized ylides.
The following interactive table provides examples of the scope of the Wittig reaction with cyanomethylenetriphenylphosphorane for the synthesis of various α,β-unsaturated nitriles.
| Carbonyl Compound | Product (α,β-Unsaturated Nitrile) | Yield (%) | E/Z Ratio |
|---|---|---|---|
| Benzaldehyde (B42025) | Cinnamonitrile (B126248) | 86 | Not specified |
| p-Chlorobenzaldehyde | 4-Chlorocinnamonitrile | 85 | E-isomer favored |
| p-Anisaldehyde | 4-Methoxycinnamonitrile | 92 | E-isomer favored |
| 2-Thiophenecarboxaldehyde | 3-(2-Thienyl)acrylonitrile | 78 | Not specified |
| Cyclohexanecarboxaldehyde | Cyclohexylideneacetonitrile | 75 | Not applicable |
| Acetophenone | 3-Phenyl-2-butenenitrile | 65 | Mixture of isomers |
Stereochemical Control in Wittig Reactions (E/Z Selectivity)
The stereochemistry of the alkene product in a Wittig reaction is largely dictated by the nature of the phosphorus ylide. organic-chemistry.org The ylide generated from this compound, cyanomethylenetriphenylphosphorane, is classified as a "stabilized ylide." This stabilization arises from the electron-withdrawing cyano (-CN) group, which delocalizes the negative charge on the α-carbon. masterorganicchemistry.com
According to the general principles of the Wittig reaction, stabilized ylides typically exhibit high selectivity for the formation of (E)-alkenes (trans isomers). wikipedia.orgorganic-chemistry.orgquora.com This preference is often attributed to the reversibility of the initial steps of the reaction mechanism under thermodynamic control, which allows for the formation of the more stable anti-oxaphosphetane intermediate that leads to the (E)-alkene. quora.com
However, research findings indicate that the reaction with the cyanomethylide can be more complex, and high (E)-selectivity is not always achieved. For instance, in a one-pot aqueous Wittig reaction, the in situ generation of the cyanomethylide from bromoacetonitrile (B46782) and its subsequent reaction with benzaldehyde produced cinnamonitrile with an (E:Z) ratio of only 58.8:41.2. sciepub.com This suggests that under certain conditions, especially in protic solvents or one-pot procedures, the reaction may not be under full thermodynamic control, leading to significant amounts of the (Z)-isomer.
The table below summarizes the stereochemical outcome of a Wittig reaction involving the in situ generation of cyanomethylenetriphenylphosphorane.
| Alkyl Halide Precursor | Aldehyde | Product | Yield (%) | E:Z Ratio | Reference |
|---|---|---|---|---|---|
| Bromoacetonitrile | Benzaldehyde | Cinnamonitrile | 56.9 (up to 86.1) | 58.8 : 41.2 | sciepub.com |
Mechanistic Investigations of the Wittig Reaction Pathway
The mechanism of the Wittig reaction has been a subject of extensive investigation. The classical mechanism proposed an initial nucleophilic attack of the ylide on the carbonyl carbon to form a dipolar, zwitterionic intermediate known as a betaine. This betaine would then undergo ring-closure to form a four-membered oxaphosphetane intermediate, which subsequently decomposes to the alkene and triphenylphosphine oxide. organic-chemistry.org
However, a large body of modern experimental and computational evidence, particularly for reactions conducted under lithium salt-free conditions, supports a more direct pathway. wikipedia.org The currently accepted mechanism for both stabilized and unstabilized ylides involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form the oxaphosphetane intermediate, bypassing the betaine. wikipedia.orgorganic-chemistry.org This cycloaddition proceeds through a four-centered transition state.
The key steps for the reaction involving cyanomethylenetriphenylphosphorane are:
[2+2] Cycloaddition: The ylide reacts with an aldehyde or ketone in a concerted fashion to form two diastereomeric oxaphosphetane intermediates (cis and trans). For stabilized ylides, this step can be reversible. quora.com
Syn-Elimination: The oxaphosphetane intermediate decomposes through a syn-cycloreversion process. This decomposition is irreversible and stereospecific, meaning the geometry of the oxaphosphetane directly determines the geometry of the resulting alkene. The cis-oxaphosphetane yields the (Z)-alkene, while the trans-oxaphosphetane gives the (E)-alkene.
Tandem and One-Pot Reactions Involving this compound
The efficiency of organic synthesis is greatly enhanced by tandem or one-pot reactions, where multiple transformations occur in a single reaction vessel. This compound and its corresponding ylide are effective reagents in such sequences, allowing for the rapid construction of complex molecules from simpler precursors.
Oxidation-Wittig Sequence Development
A significant advancement in the utility of the Wittig reaction is its integration into a one-pot oxidation-Wittig sequence. This process circumvents the need to isolate often unstable aldehyde intermediates. In this tandem reaction, a primary alcohol is first oxidized in situ to the corresponding aldehyde, which is then immediately trapped by the Wittig reagent present in the same pot. researchgate.net
This methodology has been developed for the synthesis of α,β-unsaturated nitriles directly from alcohols. The reaction typically involves combining an alcohol, triphenylphosphine, an appropriate oxidizing agent, and a haloacetonitrile (like bromoacetonitrile) or the pre-formed this compound salt. This approach is highly atom-economical and streamlines the synthesis of important building blocks.
Wittig Reaction Integrated with Electrocyclization Processes
While specific examples directly coupling a cyanomethylide Wittig reaction with an immediate electrocyclization in one pot are specialized, the products of this Wittig reaction are well-suited for subsequent pericyclic reactions. The Wittig olefination produces α,β-unsaturated nitriles, which contain a conjugated π-system. If this system is extended by reaction with an appropriate carbonyl compound, the resulting product can be a polyene capable of undergoing electrocyclization. For instance, the formation of a conjugated triene could lead to a 6π-electrocyclization to form a cyclohexadiene ring, a reaction that can be promoted thermally or photochemically.
Diels-Alder Reactions Facilitated by Wittig Products
The α,β-unsaturated nitrile products derived from the Wittig reaction of cyanomethylenetriphenylphosphorane are excellent dienophiles for the Diels-Alder reaction due to the electron-withdrawing nature of the nitrile group. This reactivity can be harnessed in sequential or one-pot procedures. Research has shown that alkenes generated from Wittig reactions can be subjected to subsequent Diels-Alder cycloadditions. researchgate.net
A prime example is the use of cinnamonitrile, the product of the Wittig reaction between benzaldehyde and the cyanomethylide, as a dienophile. Studies have reported the successful Diels-Alder reaction of cinnamonitrile with various dienes to construct complex, functionalized six-membered rings, demonstrating the synthetic utility of the Wittig product as a key intermediate. researchgate.net
Related Reactivity Profiles and Catalytic Applications
Beyond its primary role in the Wittig reaction, the chemical class of triphenylphosphonium salts, including this compound, exhibits other useful reactivity profiles and has found applications in catalysis.
The phosphonium salt structure can serve as a precursor for other reactive species. For example, under photoredox catalysis conditions, the carbon-phosphorus bond in triphenylphosphonium salts can be cleaved to generate highly reactive carbon radicals. digitellinc.com This mode of reactivity opens up avenues for bond formation that are distinct from the classical two-electron pathway of the Wittig reaction.
Furthermore, phosphonium salts themselves can function as catalysts in various transformations. While not specific to the cyanomethyl derivative, other functionalized triphenylphosphonium salts have been employed as green, metal-free catalysts for the fixation of carbon dioxide with epoxides to produce cyclic carbonates. tcichemicals.com Aryltriphenylphosphonium salts are also widely used as phase-transfer catalysts and as sources of aryl groups in coupling reactions. organic-chemistry.orgnih.gov These applications highlight the broader synthetic potential of the phosphonium salt functional group.
Alkylation, Acylation, and Esterification Processes
The ylide generated from this compound, (cyanomethylene)triphenylphosphorane, is a stabilized ylide. adichemistry.com The negative charge on the carbon atom is delocalized onto the adjacent nitrile group, which makes it less reactive than non-stabilized ylides like (methylene)triphenylphosphorane. fiveable.meorganic-chemistry.org This stability influences its behavior in alkylation and acylation reactions. While stabilized ylides can be alkylated and acylated, these reactions are part of the broader chemistry of phosphorus ylides. acs.org
Esterification reactions, on the other hand, often utilize phosphonium salts as activating agents for carboxylic acids. In processes analogous to the Mitsunobu reaction, triphenylphosphine and an activating agent are used, but specific methods also employ pre-formed phosphonium salts or generate reactive species in situ. For instance, triphenylphosphine dibromide has been used as a one-pot esterification reagent, converting carboxylic acids to esters in the presence of an alcohol and a base. nih.govnih.gov This process is believed to proceed through an acyloxyalkoxyphosphorane intermediate. nih.gov While not a direct reaction of this compound itself, this illustrates the role of the broader class of phosphonium compounds in esterification. Another approach involves using triphenylphosphine oxide as a catalyst for the efficient synthesis of esters from carboxylic acids and alcohols. organic-chemistry.org
| Reaction Type | Reagents | Key Intermediate/Product | Typical Conditions | Yield |
| Esterification | Carboxylic Acid, Alcohol, Triphenylphosphine Dibromide, K₂CO₃ | Alkyl Ester | Room Temperature to Reflux | 30-95% nih.govnih.gov |
| Esterification | Carboxylic Acid, Alcohol, Triphenylphosphine, I₂, Zn(OTf)₂ (cat.) | Alkyl Ester | Not specified | Good to Excellent researchgate.net |
| Esterification (Photocatalytic) | Carboxylic Acid, Alcohol, Triphenylphosphine, Flavin Catalyst | Alkyl Ester | Visible Light (448 nm) | Not specified rsc.org |
Role in Multicomponent Reactions
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.govtcichemicals.com Phosphorus ylides, including those generated from salts like this compound, are valuable participants in such reactions.
The general strategy involves the in situ formation of the ylide, which then acts as a nucleophilic species. Stabilized phosphorus ylides can be produced through the reaction of triphenylphosphine, dialkyl acetylenedicarboxylates (DAAD), and an acidic compound. benthamdirect.comresearchgate.net The resulting stabilized ylide can then undergo further reactions. For example, the reactivity of allylic phosphorus ylides, generated from alkoxycarbonylmethylenephosphoranes and propiolates, has been explored in one-pot multicomponent benzannulations with isocyanates and aromatic aldehydes. researchgate.net
These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecular architectures, often heterocyclic or carbocyclic compounds, from simple precursors. nih.govbenthamdirect.com The use of catalysis in MCRs is crucial for selecting specific reaction pathways and avoiding the formation of byproducts. nih.gov
| MCR Type | Reactants | Product Class | Key Feature |
| Ylide Generation & Reaction | Triphenylphosphine, Dialkyl Acetylenedicarboxylates, Acidic Compound (e.g., phenols, imides) | Stabilized Phosphorus Ylides | Michael addition followed by protonation and a second Michael addition. benthamdirect.comresearchgate.net |
| Heterocycle Synthesis | Phosphorus Ylides, Activated Alkynes, and a third component | Heterocyclic or Carbocyclic Compounds | The initially formed stabilized ylide undergoes an intramolecular Wittig reaction. benthamdirect.comresearchgate.net |
Phase-Transfer Catalysis with Phosphonium Salts
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. dalalinstitute.comscienceinfo.com Quaternary phosphonium salts, such as this compound, are effective phase-transfer catalysts. alfachemic.comvestachem.comijirset.com
The mechanism involves the phosphonium cation (Q⁺) forming an ion pair with a reactant anion (Y⁻) from the aqueous phase. operachem.com This lipophilic ion pair, Q⁺Y⁻, is soluble in the organic phase due to the bulky organic groups on the phosphorus atom. scienceinfo.com Once in the organic phase, the anion Y⁻ is "naked" and highly reactive, allowing it to react readily with the organic substrate. operachem.com The phosphonium cation then transports the product anion back to the aqueous phase, completing the catalytic cycle.
Phosphonium salts are particularly valued for their high thermal stability compared to their ammonium (B1175870) counterparts, making them suitable for reactions requiring elevated temperatures (120-150°C or higher). vestachem.comresearchgate.net They are used in a wide range of industrial applications, including alkylation, esterification, and polymerization reactions, leading to higher yields, fewer byproducts, and milder reaction conditions. dalalinstitute.comvestachem.com
| Catalyst Type | Mechanism | Advantages | Typical Reactions Catalyzed |
| Quaternary Phosphonium Salts | Formation of a lipophilic ion pair (Q⁺Y⁻) that transports an aqueous-phase anion into the organic phase. scienceinfo.comoperachem.com | High thermal and chemical stability, high catalytic efficiency, recyclability. alfachemic.comresearchgate.net | C-, N-, S-alkylation, esterification, oxidation, epoxidation, Wittig reaction. vestachem.com |
Synthesis of Phosphonium-Iodonium Ylides
Phosphonium-iodonium ylides, also known as mixed ylides, are compounds containing both a phosphonium and an iodonium (B1229267) group attached to the same carbon atom. These species can be synthesized from stabilized phosphonium ylides.
The general procedure involves reacting the phosphonium ylide, generated in situ from its corresponding phosphonium salt like this compound, with a hypervalent iodine(III) reagent. acs.orgacs.org A common reagent for this transformation is diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) in the presence of an acid such as tetrafluoroboric acid (HBF₄). acs.orgacs.org The reaction proceeds by the electrophilic attack of the iodine reagent on the nucleophilic ylidic carbon. researchgate.net
The stability of the resulting phosphonium-iodonium ylide is dependent on the electron-withdrawing groups at the ylide carbon and the nature of the counterion, with the tetrafluoroborate (B81430) anion providing significant stabilization. researchgate.netbeilstein-journals.org These mixed ylides are versatile synthetic intermediates; for instance, they can undergo photochemical reactions with alkynes to produce annelated phosphorus-containing heterocycles like phosphinolines. acs.orgrsc.org
| Starting Ylide Precursor | Iodine(III) Reagent | Acid | Solvent | Product |
| Benzoylmethylenetriphenylphosphorane | Diacetoxyiodobenzene | HBF₄ (40%) | Methanol | [Benzoyl(phenyliodonio)methylene]triphenylphosphorane tetrafluoroborate acs.orgacs.org |
| Ethoxycarbonylmethylenetriphenylphosphorane | Diacetoxyiodobenzene | HBF₄ (40%) | Methanol | [Ethoxycarbonyl(phenyliodonio)methylene]triphenylphosphorane tetrafluoroborate researchgate.net |
Applications in Complex Organic Molecule Synthesis
Construction of Carbon-Carbon Bonds in Advanced Intermediates
The formation of carbon-carbon bonds is a fundamental process in the assembly of complex organic molecules. (Cyanomethyl)triphenylphosphonium bromide is instrumental in the synthesis of α,β-unsaturated nitriles from aldehydes and ketones via the Wittig reaction. These unsaturated nitriles are valuable advanced intermediates due to the dual reactivity of the nitrile and the alkene functionalities, which allows for a variety of subsequent chemical transformations.
The reaction is initiated by the deprotonation of this compound with a strong base to form the corresponding ylide, (cyanomethylene)triphenylphosphorane. This ylide then reacts with a carbonyl compound, such as a ketone or an aldehyde, to yield the α,β-unsaturated nitrile and triphenylphosphine (B44618) oxide as a byproduct. The stereochemical outcome of the reaction, yielding either the (E) or (Z)-isomer, is influenced by the reaction conditions and the structure of the reactants. uni-muenchen.de
This methodology is particularly useful in the synthesis of sterically hindered or functionally complex molecules where other olefination methods may fail. The resulting α,β-unsaturated nitrile can be further elaborated; for instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the double bond can undergo various addition reactions.
Table 1: Wittig Reaction of Ketones with this compound
| Ketone Reactant | Product (α,β-Unsaturated Nitrile) | Key Transformation |
| Cyclohexanone | Cyclohexylideneacetonitrile | Formation of an exocyclic double bond |
| Acetophenone | 3-Phenylbut-2-enenitrile | Creation of a trisubstituted alkene |
| N-Boc-4-piperidone | tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate | Introduction of a cyanomethylene group to a heterocyclic core |
Synthesis of Nitrogen-Containing Heterocyclic Ring Systems
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. This compound has been employed in the synthesis of various heterocyclic systems.
The synthesis of substituted azepanes is of significant interest in medicinal chemistry. The specific target, tert-butyl 4-(cyanomethylene)azepane-1-carboxylate, can be prepared from the corresponding ketone precursor, tert-butyl 4-oxoazepane-1-carboxylate. The latter can be synthesized on a large scale through a ring expansion of tert-butyl piperid-4-one-1-carboxylate using ethyl diazoacetate. scribd.comresearchgate.net
The key step in the synthesis of the target molecule involves a Wittig reaction between tert-butyl 4-oxoazepane-1-carboxylate and the ylide generated from this compound. This reaction efficiently introduces the cyanomethylene group at the 4-position of the azepane ring.
Table 2: Synthesis of tert-butyl 4-(cyanomethylene)azepane-1-carboxylate
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| tert-butyl 4-oxoazepane-1-carboxylate | (Cyanomethylene)triphenylphosphorane | tert-butyl 4-(cyanomethylene)azepane-1-carboxylate | Wittig Reaction |
β-Carbolines are a large group of indole (B1671886) alkaloids with a wide range of pharmacological activities. Their synthesis often involves the construction of the pyridine (B92270) ring fused to the indole core. While numerous methods exist for the synthesis of β-carbolines, such as the Pictet-Spengler reaction, the direct application of this compound in the formation of β-carboline precursors is not extensively documented in the scientific literature. ljmu.ac.ukresearchgate.netnih.gov However, a tandem aza-Wittig/electrocyclic ring-closure reaction has been reported for the synthesis of β-carbolines, which highlights the utility of Wittig-type reactions in constructing this heterocyclic system. ljmu.ac.uk
The 1,2,3-triazole ring is a prominent structural motif in medicinal chemistry, often synthesized via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). A thorough review of the literature does not indicate a direct or common role for this compound in the synthesis of 1,2,3-triazoles. The primary synthetic routes to this heterocycle involve the reaction of azides with terminal alkynes. nih.govnbinno.com
Elaboration of Carbon Chains via Homologation Strategies
Homologation, the extension of a carbon chain by a single methylene (B1212753) or substituted methylene unit, is a valuable strategy in organic synthesis. The ylide derived from this compound can be utilized for such transformations.
Neurokinin-1 (NK1) receptor antagonists are a class of drugs used for the treatment of chemotherapy-induced nausea and vomiting. The synthesis of these complex molecules often requires the precise elaboration of side chains. While specific examples detailing the use of this compound for homologation in the construction of NK1 antagonist scaffolds are not prevalent in the literature, the principle of the Wittig reaction allows for its potential application. sigmaaldrich.comnih.gov For instance, a carbonyl group within a precursor to an NK1 antagonist could be converted to a cyanomethylene group, thereby extending a carbon chain and introducing a versatile nitrile functionality for further synthetic manipulations. This type of chain elongation is a key step in building the complex carbon skeletons of many pharmaceutical compounds. beilstein-journals.org
Table 3: Potential Homologation Application in NK1 Antagonist Synthesis
| Starting Material Functional Group | Reagent | Resulting Functional Group | Synthetic Outcome |
| Aldehyde or Ketone | (Cyanomethylene)triphenylphosphorane | α,β-Unsaturated Nitrile | Carbon chain extension by one carbon with a nitrile group |
Contributions to Natural Product Synthesis and Analogues
The structural complexity of natural products often necessitates sophisticated synthetic strategies. This compound provides a reliable method for the introduction of a cyanomethylene group, which can be a key structural motif or a precursor for other functional groups in the total synthesis of these intricate molecules.
Synthesis of Prenylated Indole Alkaloid Intermediates
Prenylated indole alkaloids are a large class of natural products known for their diverse biological activities and complex structures. nih.govresearchgate.net The synthesis of these molecules often involves the construction of elaborate ring systems and the installation of specific functional groups. In a unified synthetic approach to several prenylated indole alkaloids, including (+)-stephacidin A and (+)-notoamide I, a key aldehyde intermediate was elaborated using a Wittig reaction with this compound. rsc.org
This reaction served to extend a carbon chain, introducing a crucial nitrile functionality. The aldehyde, a bicyclo[2.2.2]diazaoctane derivative, was treated with this compound in the presence of a base to yield the corresponding α,β-unsaturated nitrile. This transformation was a critical step in advancing the intermediate toward the complex core structures of the target natural products. The nitrile group offers a versatile handle for further chemical modifications, highlighting the strategic importance of this particular Wittig olefination.
Below are the details of this key synthetic step:
| Reactant | Reagent | Product |
| Bicyclo[2.2.2]diazaoctane aldehyde intermediate | This compound, Base | α,β-Unsaturated nitrile intermediate |
Production of Advanced Pharmaceutical Building Blocks
The synthesis of novel therapeutic agents relies on the efficient construction of molecular building blocks that can be assembled into the final drug candidate. This compound plays a role in creating such precursors, particularly in the synthesis of heterocyclic compounds designed to interact with specific biological targets.
Synthesis of Tetrazole Free Fatty Acid Receptor 2 Antagonist Intermediates
Free fatty acid receptor 2 (FFA2) has emerged as a promising target for the treatment of metabolic and inflammatory diseases. nih.govresearchgate.net The development of potent and selective FFA2 antagonists is an active area of pharmaceutical research. In the synthesis of a series of potent tetrazole-based FFA2 antagonists, a Wittig reaction employing this compound was utilized to construct a key intermediate. acs.org
The synthesis involved the conversion of an aldehyde, derived from a Boc-protected amino alcohol, into an α,β-unsaturated nitrile. This was achieved by reacting the aldehyde with the ylide generated from this compound. The resulting nitrile was then subjected to hydrogenation to afford the corresponding saturated nitrile intermediate. This intermediate was a crucial component that was further elaborated through amide coupling and subsequent tetrazole formation to yield the final antagonist molecules. acs.org This synthetic route demonstrates the utility of the Wittig reaction in building the carbon framework of advanced pharmaceutical building blocks. acs.org
The specifics of the Wittig reaction in this synthesis are outlined in the table below:
| Reactant | Reagent | Solvent | Product | Subsequent Step |
| N-Boc-amino aldehyde | This compound, Base | THF | α,β-Unsaturated nitrile | Hydrogenation |
Analytical and Spectroscopic Characterization of Reaction Outcomes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. For products derived from reactions with (cyanomethyl)triphenylphosphonium bromide, both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In a typical ¹H NMR spectrum of a product formed from a Wittig reaction with an aldehyde, characteristic signals would be expected for the newly formed vinyl protons. The coupling constants (J-values) between these protons are diagnostic of the alkene geometry. For a trans or E-isomer, the coupling constant is typically in the range of 12-18 Hz, while for a cis or Z-isomer, it is in the range of 6-12 Hz. The protons of the phenyl groups attached to the phosphorus in the triphenylphosphine (B44618) oxide byproduct would appear as complex multiplets in the aromatic region, typically between 7.4 and 7.8 ppm.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbons of the cyano group (-CN) typically resonate in the region of 115-125 ppm. The carbons of the phenyl groups of triphenylphosphine oxide would also be visible in the aromatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| P-CH₂-CN | 5.5 - 6.0 | Doublet | JP-H ≈ 15 |
| P-(C₆H₅)₃ | 7.6 - 8.0 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| P-C H₂-CN | 30 - 40 (with P-C coupling) |
| P-CH₂-C N | 115 - 120 |
| P-C ₆H₅ (ipso) | 117 - 120 (with large P-C coupling) |
| P-C₆H₅ (ortho, meta, para) | 130 - 136 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. For reaction products involving this compound, IR spectroscopy can confirm the presence of the nitrile group and the aromatic rings, and monitor the disappearance of the carbonyl group from the starting aldehyde or ketone.
The characteristic absorption bands for the relevant functional groups are summarized in the table below. The presence of a sharp, medium-intensity band around 2200-2260 cm⁻¹ is a strong indicator of the cyano group. The various C-H and C=C vibrations of the phenyl groups will also be prominent. rsc.org In a successful Wittig reaction, the strong carbonyl (C=O) absorption of the starting material (typically 1650-1750 cm⁻¹) will be absent in the purified product spectrum. The byproduct, triphenylphosphine oxide, exhibits a strong P=O stretching absorption around 1190 cm⁻¹.
Table 3: Characteristic Infrared Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Cyano (C≡N) | 2260 - 2200 | Medium, Sharp |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak |
| Phenyl C-H bend | 770 - 730 and 710 - 690 | Strong |
| P⁺-C stretch | ~1436 and ~1110 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For the products of reactions with this compound, soft ionization techniques like Electrospray Ionization (ESI) are particularly useful, as they can generate intact molecular ions of the phosphonium (B103445) salt itself and its reaction products. nih.gov
In the mass spectrum of a reaction product, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, allowing for the confirmation of the expected molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula. rsc.org
The fragmentation pattern in the mass spectrum can also provide structural information. For organophosphorus compounds, fragmentation often involves the cleavage of bonds adjacent to the phosphorus atom. The bromide counter-ion is typically not observed in the mass spectrum as it is not covalently bonded. rsc.org
Table 4: Expected Mass Spectrometry Data for (Cyanomethyl)triphenylphosphonium cation
| Ion | Formula | Calculated m/z |
| [M]⁺ | [C₂₀H₁₇NP]⁺ | 302.11 |
Chromatographic Techniques for Product Isolation and Purity Assessment
Chromatographic methods are essential for the separation and purification of the desired products from the reaction mixture, which typically contains unreacted starting materials, the desired alkene, and the triphenylphosphine oxide byproduct.
Silica (B1680970) gel column chromatography is a standard and widely used method for the purification of organic compounds. mdpi.com In the context of a Wittig reaction, it is effective for separating the relatively nonpolar alkene product from the more polar triphenylphosphine oxide.
A typical procedure involves preparing a slurry of silica gel in a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and packing it into a glass column. The crude reaction mixture is then loaded onto the top of the column. The separation is achieved by eluting the column with a solvent system of increasing polarity, for instance, a gradient of ethyl acetate (B1210297) in hexane. The less polar alkene will elute first, followed by the more polar triphenylphosphine oxide. The progress of the separation is monitored by Thin Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. In the context of Wittig reactions, HPLC is particularly valuable for the analysis of stereoisomers, such as the E and Z isomers of the resulting alkene.
The separation of E and Z isomers can often be achieved using normal-phase HPLC with a silica gel column or a more specialized column with a polar stationary phase. The choice of the mobile phase is critical and is typically a mixture of a nonpolar solvent like hexane and a more polar solvent like isopropanol (B130326) or ethyl acetate. The two isomers will have different retention times, allowing for their quantification by integrating the peak areas in the chromatogram. chromforum.orgresearchgate.netgoogle.com For challenging separations of unsaturated compounds, silica gel impregnated with silver nitrate (B79036) can sometimes be employed, as the silver ions interact differently with the π-bonds of the E and Z isomers. researchgate.net
Future Directions and Advanced Methodological Considerations
Innovations in Reaction Conditions (e.g., Microwave-Assisted Synthesis)
The quest for more efficient and rapid chemical transformations has led to the exploration of alternative energy sources to conventional heating. Microwave-assisted synthesis has emerged as a powerful tool in this regard, offering significant advantages in reactions involving phosphonium (B103445) salts and their subsequent ylides. researchgate.netnih.govsigmaaldrich.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, and can lead to higher product yields and purities. researchgate.net
In the context of reactions involving (Cyanomethyl)triphenylphosphonium bromide, such as the Wittig reaction, microwave heating can accelerate the formation of the corresponding ylide and its subsequent reaction with carbonyl compounds. This is attributed to the efficient and uniform heating of the reaction mixture, which can overcome activation energy barriers more effectively than conventional methods. researchgate.net The benefits of this approach have been demonstrated in the synthesis of various unsaturated compounds.
| Reaction Type | Conventional Heating Time | Microwave Irradiation Time | Key Advantage |
| Wittig Reaction | Several hours | 5-20 minutes | Drastic reduction in reaction time, often with improved yields. researchgate.netresearchgate.net |
| Kabachnik–Fields Reaction | Several hours | 10 minutes | Rapid synthesis of α-aminophosphonates. mdpi.com |
| Esterification | Hours to days | Minutes | Accelerated reaction rates and cleaner product formation. |
This table provides illustrative examples of how microwave-assisted synthesis can improve reaction efficiency compared to conventional heating methods for reactions analogous to those in which this compound could be involved.
Further innovations include the use of solvent-free reaction conditions, which, when coupled with microwave irradiation, align with the principles of green chemistry by reducing volatile organic compound (VOC) emissions. The development of specialized microwave reactors allows for precise control over reaction parameters such as temperature and pressure, further enhancing the reproducibility and scalability of these advanced synthetic methods.
Integration with Transition Metal Catalysis for Enhanced Transformations
The synergy between phosphonium salts and transition metal catalysis opens up new avenues for complex molecular construction. While triphenylphosphine (B44618), a common precursor to phosphonium salts, is a well-known ligand in transition metal catalysis, the direct involvement of the intact phosphonium salt or its derivatives in catalytic cycles is an area of growing interest. researchgate.netmdpi.com
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a fertile ground for such integration. mdpi.comnih.gov For instance, the cyanomethyl group of this compound could potentially participate in C-C bond-forming reactions catalyzed by transition metals. Recent advancements in transition-metal-catalyzed activation of C-CN bonds suggest that the nitrile functionality could be a handle for novel synthetic transformations. researchgate.net
Furthermore, the phosphonium salt itself can be designed to incorporate catalytically active metal centers or to act as a phase-transfer catalyst in biphasic systems, thereby enhancing reaction rates and simplifying product isolation. The development of dual catalytic systems, where a transition metal catalyst and a phosphonium salt-derived organocatalyst work in concert, is another promising direction for achieving unique reactivity and selectivity. nih.gov
| Catalytic System | Transformation Type | Potential Role of Phosphonium Salt |
| Palladium/Phosphine (B1218219) | Cross-Coupling | Precursor to phosphine ligand; potential reactant via C-CN activation. nih.govresearchgate.net |
| Rhodium/Phosphine | Hydroformylation | Ligand precursor for directing selectivity. researchgate.net |
| Nickel/Photocatalyst | Metallaphotoredox | Component in complex catalytic cycles. nih.gov |
| Copper/Ligand | C-X Bond Formation | Ligand precursor for various coupling reactions. mdpi.com |
This table outlines potential applications and roles for phosphonium salts like this compound in various transition metal-catalyzed reactions.
Green Chemistry Principles in Phosphonium Salt Applications
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize environmental impact and enhance sustainability. chemijournal.comresearchgate.net The application of these principles to reactions involving phosphonium salts is multifaceted, addressing aspects from solvent choice to waste reduction. nih.gov
| Green Chemistry Principle | Application in Phosphonium Salt Chemistry | Benefit |
| Waste Prevention | Use of polymer-bound reagents. sigmaaldrich.com | Easy separation and potential for reagent recycling. |
| Safer Solvents & Auxiliaries | Reactions in water, ionic liquids, or solvent-free conditions. | Reduced use and emission of volatile organic compounds. |
| Catalysis | Development of catalytic cycles involving phosphonium salts. | Reduced stoichiometric waste. |
| Design for Energy Efficiency | Microwave-assisted synthesis. researchgate.netresearchgate.net | Reduced energy consumption and shorter reaction times. |
This table illustrates how green chemistry principles can be applied to the synthesis and use of phosphonium salts, with a focus on sustainability.
Furthermore, the exploration of greener reaction media, such as water, supercritical fluids (like CO2), or biodegradable solvents, is a key area of research. nih.gov Developing reactions that can proceed efficiently in these environmentally benign solvents is crucial for the future of sustainable chemical manufacturing. The use of catalytic amounts of reagents in place of stoichiometric quantities is another core principle of green chemistry that is being actively pursued in the context of phosphonium salt chemistry. researchgate.net
Development of Novel Derivatives for Expanded Synthetic Utility
To broaden the synthetic applications of this compound, researchers are actively engaged in the design and synthesis of novel derivatives. These efforts are focused on modifying both the cyanomethyl and the triphenylphosphonium moieties to fine-tune the reagent's reactivity, selectivity, and physical properties.
By introducing various substituents on the phenyl rings of the triphenylphosphine group, it is possible to modulate the electronic and steric properties of the phosphonium salt. For example, electron-donating groups can increase the nucleophilicity of the corresponding ylide, while bulky substituents can influence the stereochemical outcome of reactions.
Modification of the cyanomethyl group offers another avenue for creating new reagents with unique functionalities. For instance, the synthesis of derivatives with elongated carbon chains, additional functional groups, or chiral centers can lead to the development of reagents for the asymmetric synthesis of complex molecules. The synthesis of triphenylpropargylphosphonium bromide and its subsequent transformations highlight how altering the group attached to the phosphorus atom can unlock novel reaction pathways. researchgate.net
| Derivative Type | Modification | Potential Application |
| Electronically Tuned | Electron-withdrawing/donating groups on phenyl rings | Control over ylide reactivity and stability. |
| Sterically Hindered | Bulky substituents on phenyl rings | Enhanced stereoselectivity in Wittig-type reactions. |
| Functionally Modified | Introduction of other functional groups on the cyanomethyl backbone | Access to a wider range of chemical transformations and complex molecular scaffolds. |
| Chiral Derivatives | Incorporation of chiral elements | Asymmetric synthesis. |
This table showcases strategies for the development of novel this compound derivatives and their potential impact on synthetic chemistry.
The continued development of new phosphonium salt derivatives, coupled with innovative reaction methodologies, will undoubtedly expand the synthetic chemist's toolbox, enabling the more efficient and sustainable synthesis of valuable chemical compounds.
Q & A
Q. What are common synthetic routes for (cyanomethyl)triphenylphosphonium bromide?
The compound is typically synthesized via nucleophilic substitution or alkylation reactions . For example, reacting triphenylphosphine with cyanomethyl bromide under anhydrous conditions (e.g., in dichloromethane or acetonitrile) yields the phosphonium salt. Reaction optimization often involves controlling moisture and temperature to prevent hydrolysis of the cyanomethyl group .
Key Reaction Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| PPh₃ + BrCH₂CN | CH₂Cl₂ | 0–25°C | 60–80% |
| PPh₃ + BrCH₂CN | CH₃CN | Reflux | 70–85% |
Q. How is this compound characterized?
Standard characterization includes:
Q. What are its primary applications in organic synthesis?
The compound is widely used as a precursor for Wittig reactions , enabling C=C bond formation. For example, deprotonation with strong bases (e.g., NaHMDS) generates ylides that react with aldehydes/ketones to form alkenes. Its cyanomethyl group enhances electrophilicity, favoring reactions with electron-deficient carbonyls .
Advanced Research Questions
Q. How does the cyanomethyl substituent influence reactivity compared to other phosphonium salts?
The electron-withdrawing cyano group increases the ylide’s stability and directs regioselectivity in Wittig reactions. Comparative studies show that this compound produces higher yields with α,β-unsaturated carbonyls than alkyl-substituted analogs (e.g., methyl or ethyl groups) due to reduced steric hindrance .
Q. What challenges arise in scaling up its synthesis, and how are they mitigated?
Scaling up faces issues like exothermic reactions and byproduct formation (e.g., triphenylphosphine oxide). Strategies include:
Q. How does the compound interact with biological systems?
Phosphonium salts, including cyanomethyl derivatives, accumulate in mitochondria due to their positive charge and lipophilicity. This property is exploited to study mitochondrial dysfunction or deliver therapeutic agents. However, the cyanomethyl group’s toxicity in vivo requires careful dose optimization .
Mitochondrial Uptake Data :
| Cell Type | Accumulation (nmol/mg protein) | Reference |
|---|---|---|
| HeLa | 12.4 ± 1.2 | |
| NIH/3T3 | 8.9 ± 0.8 |
Q. How can contradictory data on reaction yields be resolved?
Discrepancies often stem from moisture sensitivity or base strength variations . Reproducibility is improved by:
- Strict anhydrous conditions (e.g., molecular sieves).
- Validating base activity (e.g., titration of NaHMDS) before ylide generation .
Methodological Considerations
Q. What are best practices for handling and storage?
Q. How can its stability in aqueous solutions be assessed?
Conduct kinetic studies using HPLC or NMR to monitor hydrolysis:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
